molecular formula C10H11N5 B13186339 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile

3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile

Cat. No.: B13186339
M. Wt: 201.23 g/mol
InChI Key: HLJHKQATMGUWGL-UHFFFAOYSA-N
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Description

3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile is a compound that features both an amino group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the amino and nitrile groups. One common method involves the reaction of an appropriate benzaldehyde derivative with an amine and a nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid or sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted imidazole compounds .

Scientific Research Applications

3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
  • 4,5-Diphenyl-2-imidazolethiol

Uniqueness

3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile is unique due to the presence of both an amino group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds .

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

3-amino-4-(4,5-dihydro-1H-imidazol-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11N5/c11-6-7-1-2-9(8(12)5-7)15-10-13-3-4-14-10/h1-2,5H,3-4,12H2,(H2,13,14,15)

InChI Key

HLJHKQATMGUWGL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2)C#N)N

Origin of Product

United States

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